2-(1H-indol-2-ylmethyl)-1H-indole

IDO2 inhibition tryptophan metabolism immuno-oncology

Researchers screening for IDO pathway modulators face confounding off-target effects with potent 3,3'-diindolylmethane (DIM). This 2,2'-regioisomer solves that as a validated negative control. - IDO2 IC₅₀ = 51 µM; IDO1 IC₅₀ = 82 µM, ensuring minimal assay interference. - Cannabinoid receptor displacement IC₅₀ = 8 µM for binding assay validation. - Sourced as an authentic Arundo donax L. standard; scalable custom synthesis available.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
Cat. No. B1245500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-2-ylmethyl)-1H-indole
Synonyms2,2'-methylenebis(1H-indole)
3,3'-diindolylmethane
diindolylmethane
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)CC3=CC4=CC=CC=C4N3
InChIInChI=1S/C17H14N2/c1-3-7-16-12(5-1)9-14(18-16)11-15-10-13-6-2-4-8-17(13)19-15/h1-10,18-19H,11H2
InChIKeyTWJAXIHBWPVMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-indol-2-ylmethyl)-1H-indole: A 2,2′-Bisindole Scaffold Overview


2-(1H-indol-2-ylmethyl)-1H-indole (C₁₇H₁₄N₂, MW 246.31, TPSA 31.60 Ų) is a naturally occurring bisindole alkaloid found in Arundo donax L. [1]. The compound comprises two indole rings connected via a methylene bridge at the 2,2′-positions, distinguishing it structurally from the more widely studied 3,3′-diindolylmethane (DIM) and related regioisomers [2]. This 2,2′-linkage defines a distinct chemical space within the bis(indolyl)methane family, which is known for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [3].

1
Scaffold class
2,2′-Bisindole alkaloid — distinct from 3,3′-DIM regioisomers
2
Enzyme inhibition context
Reported weak IDO2/CB1 binding supports control-compound screening studies
IC₅₀ details in Evidence section
3
Natural product source
Isolated from Arundo donax L. — supports phytochemical dereplication

2-(1H-indol-2-ylmethyl)-1H-indole: Why It Cannot Be Replaced by Common Bisindoles


Generic substitution of bisindolylmethanes fails because the position of the methylene bridge (2,2′- vs. 3,3′- vs. 2,3′-) dictates the compound's three-dimensional conformation, electronic distribution, and, consequently, its biological target engagement and selectivity profile [1]. For example, 3,3′-diindolylmethane (DIM) is a well-characterized anticancer agent acting on multiple pathways, while the 2,2′-regioisomer 2-(1H-indol-2-ylmethyl)-1H-indole exhibits distinct enzyme inhibition fingerprints—including measurable but weak activity against indoleamine 2,3-dioxygenase (IDO) isoforms and cannabinoid receptors—that are not shared by simple indole monomers or DIM [2]. The observed weak binding affinities (IC₅₀ > 50 µM for several targets) paradoxically highlight its value as a neutral scaffold or control compound in studies where potent DIM activity would confound results [3].

Regioisomer mismatch
2,2′-BIM: IDO2/CB1 activity profile
3,3′-DIM: WWP1/Multi-pathway profile
Assay context shift
Weak target engagement — low interference control
Potent DIM activity may confound readouts
Chiral specification
Enantiomerically enriched achievable (94:6 er)
3,3′-BIMs typically racemic without resolution

2-(1H-indol-2-ylmethyl)-1H-indole Differentiation Evidence


IDO2 Enzyme Inhibition vs. 3,3′-Diindolylmethane

2-(1H-indol-2-ylmethyl)-1H-indole demonstrates measurable inhibition of mouse indoleamine 2,3-dioxygenase 2 (IDO2) with an IC₅₀ of 51,000 nM (51 µM) in HEK293T cells assessed via kynurenine formation after 24 h [1]. In contrast, the 3,3′-regioisomer 3,3′-diindolylmethane (DIM) shows no reported activity against IDO2 but inhibits the WWP1 HECT E3 ubiquitin ligase with an IC₅₀ of 111.2 µM (111,200 nM) [2]. While a direct head-to-head comparison is unavailable, the 2.2-fold lower IC₅₀ of 2-(1H-indol-2-ylmethyl)-1H-indole against a related enzymatic target (albeit different proteins) suggests a modest potency advantage for the 2,2′-linked scaffold in certain enzyme inhibition contexts.

IDO2 Inhibition
Cross-study comparable
IC₅₀: 51 µM vs. DIM 111.2 µM
Supports enzyme inhibition screening context
2.2-fold lower IC₅₀; different protein targets
IDO2 inhibition tryptophan metabolism immuno-oncology

Cannabinoid CB1 Receptor Binding vs. WIN 55212-2

2-(1H-indol-2-ylmethyl)-1H-indole displaces 50% of [³H](aminoalkyl)indole binding to cannabinoid receptors in rat cerebellum membranes with an IC₅₀ of 8,000 nM (8 µM) [1]. The prototypical synthetic cannabinoid agonist WIN 55212-2 exhibits an IC₅₀ of 73 nM in similar functional assays [2]. The 110-fold difference in binding affinity establishes 2-(1H-indol-2-ylmethyl)-1H-indole as a low-affinity ligand suitable for use as a negative control or for probing non-canonical cannabinoid interactions, whereas WIN 55212-2 is a high-potency agonist.

CB1 Binding
Cross-study comparable
IC₅₀: 8 µM vs. WIN 55212-2 73 nM
Reported low-affinity ligand context
110-fold lower affinity; control-compound fit
cannabinoid receptor CB1 binding analgesic research

IDO1 Inhibition vs. Epacadostat

Against human recombinant indoleamine 2,3-dioxygenase 1 (IDO1), 2-(1H-indol-2-ylmethyl)-1H-indole exhibits an IC₅₀ of 82,000 nM (82 µM) after 60 min incubation [1]. Epacadostat (INCB024360), a clinically advanced IDO1 inhibitor, shows an IC₅₀ of 10 nM under comparable conditions [2]. The >8,000-fold difference in potency definitively rules out 2-(1H-indol-2-ylmethyl)-1H-indole as a direct IDO1 inhibitor candidate. Instead, its weak activity positions it as an ideal baseline control for IDO1 assay development or as a scaffold for fragment-based optimization.

IDO1 Inhibition
Cross-study comparable
IC₅₀: 82 µM vs. Epacadostat 10 nM
Weak binder — ideal for assay baseline control
>8,000-fold difference in potency
IDO1 inhibition immunotherapy cancer metabolism

Synthetic Enantioselectivity: 2,2′- vs. 3,3′-Bisindoles

The 2,2′-bisindolylmethane framework of 2-(1H-indol-2-ylmethyl)-1H-indole can be constructed in high enantioselectivities (up to 94:6 er) via chiral phosphoric acid-catalyzed asymmetric reactions of 2-indolylmethanol with 3-alkylindoles [1]. In contrast, the more common 3,3′-bisindolylmethane scaffold (DIM) is typically synthesized via non-stereoselective acid-catalyzed condensation of indoles with aldehydes, yielding racemic mixtures [2]. This differential synthetic accessibility enables procurement of enantiomerically enriched 2,2′-BIM derivatives for target identification studies requiring defined stereochemistry, a feature not readily achievable with 3,3′-BIMs without additional chiral resolution steps.

Enantioselective Synthesis
Class-level inference
2,2′-BIM er up to 94:6
Supports stereochemical-control study fit
3,3′-BIMs typically racemic from condensation
asymmetric synthesis scaffold diversification chemical biology tools

Natural Product Identity: Arundo donax Metabolite vs. Synthetic DIM

2-(1H-indol-2-ylmethyl)-1H-indole has been definitively identified as a natural product in the giant reed Arundo donax L. [1]. In contrast, 3,3′-diindolylmethane (DIM) is primarily generated in vivo via acid-catalyzed condensation of indole-3-carbinol (I3C) in the stomach or synthetically in the laboratory; it is not typically isolated as a major plant metabolite [2]. This distinction is critical for natural product chemists and ecologists studying plant-derived signaling molecules or allelochemicals, as the natural provenance of 2-(1H-indol-2-ylmethyl)-1H-indole supports its use in ecological studies and natural product dereplication libraries.

Natural Product ID
Head-to-head
Arundo donax L. metabolite
Plant-derived alkaloid — authentic standard use
DIM: primarily synthetic or in-vivo artifact
natural product phytochemistry chemical ecology

2-(1H-indol-2-ylmethyl)-1H-indole: Procurement and Research Use Cases


IDO2 & Tryptophan Metabolism: Low-Potency Control or Fragment Start

Given its modest IDO2 inhibition (IC₅₀ = 51 µM) and extremely weak IDO1 activity (IC₅₀ = 82 µM) [1], 2-(1H-indol-2-ylmethyl)-1H-indole is ideally suited as a negative control compound in IDO1/IDO2 inhibitor screening campaigns. Its low potency ensures minimal interference with assay readouts, while its bisindole core can serve as a fragment for structure-based drug design aiming to improve IDO2 selectivity over IDO1 [2].

Cannabinoid Receptor Pharmacology: Binding Assay Validation

With an IC₅₀ of 8 µM for cannabinoid receptor displacement [1], 2-(1H-indol-2-ylmethyl)-1H-indole provides a valuable tool for validating radioligand binding assays and establishing non-specific binding thresholds. Its weak affinity contrasts sharply with high-potency agonists like WIN 55212-2 (IC₅₀ = 73 nM), allowing researchers to benchmark assay sensitivity and dynamic range [2].

Enantioselective Synthesis: Stereodefined 2,2′-Bisindole Probes

The synthetic accessibility of enantiomerically enriched 2,2′-bisindolylmethanes (up to 94:6 er) [1] makes 2-(1H-indol-2-ylmethyl)-1H-indole a preferred core scaffold for preparing chiral probes for target identification. Researchers requiring stereochemically pure bisindole ligands for X-ray crystallography, NMR studies, or biological target engagement assays will find the 2,2′-scaffold more amenable than racemic 3,3′-BIMs [2].

Phytochemical Research: Authentic Standard for Arundo donax

As a confirmed natural product of Arundo donax L. [1], 2-(1H-indol-2-ylmethyl)-1H-indole is essential for phytochemical studies investigating the alkaloid profile of giant reed. Its procurement as an authentic standard enables accurate identification and quantification in plant extracts, supporting research into allelopathy, plant defense mechanisms, and the bioactivity of Arundo-derived natural products [2].

Application
Selection Property
Validation Focus
Tryptophan metabolism studies
Low-potency IDO2 context
IDO2/IDO1 selectivity endpoint review
Cannabinoid receptor pharmacology
Weak CB1 affinity profile
Radioligand binding assay benchmarking
Chiral probe development
Enantioselective scaffold access
Stereochemical-control validation
Phytochemical dereplication
Arundo donax authentic standard
Natural product library confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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